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Compound of Interest

Compound Name: DS-1205b free base

Cat. No.: B15619583 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for DS-1205b, a

potent and selective inhibitor of the AXL receptor tyrosine kinase. The information presented

herein is intended for researchers, scientists, and professionals involved in drug development

and oncology research. DS-1205b has demonstrated significant potential in overcoming

resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-

small cell lung cancer (NSCLC) models.

Core Mechanism of Action: AXL Inhibition
DS-1205b is an orally bioavailable small molecule that selectively targets and inhibits the AXL

receptor tyrosine kinase.[1] AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor

tyrosine kinases and its overexpression is implicated in tumor cell proliferation, survival,

invasion, and metastasis.[1] Notably, AXL upregulation has been identified as a key mechanism

of acquired resistance to EGFR-TKIs in EGFR-mutant NSCLC.[1][2][3] DS-1205b functions by

blocking AXL-mediated signal transduction pathways, thereby inhibiting tumor cell proliferation

and migration.[1]

Signaling Pathway
The diagram below illustrates the proposed mechanism of action for DS-1205b in the context of

EGFR-TKI resistance. In EGFR-mutant NSCLC, initial treatment with EGFR-TKIs (e.g.,

erlotinib, osimertinib) is often effective. However, prolonged treatment can lead to the
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upregulation of AXL, which provides a "bypass" signaling pathway for cell survival and

proliferation, rendering the EGFR-TKIs ineffective. DS-1205b directly inhibits the

phosphorylation of AXL, thereby blocking this bypass pathway and restoring sensitivity to

EGFR-TKIs.
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Figure 1: DS-1205b Mechanism of Action in EGFR-TKI Resistance.

Quantitative Preclinical Data
The following tables summarize the key quantitative data from in vitro and in vivo preclinical

studies of DS-1205b.

Table 1: In Vitro Activity of DS-1205b
Assay Type Cell Line Parameter Value Reference

Kinase Inhibition - IC₅₀ (AXL) 1.3 nM [4][5]

Kinase Inhibition - IC₅₀ (MER) 63 nM [6]

Kinase Inhibition - IC₅₀ (MET) 104 nM [6]

Kinase Inhibition - IC₅₀ (TRKA) 407 nM [6]

Cell Migration NIH3T3-AXL EC₅₀ 2.7 nM [2][3]

Cell Growth NIH3T3-AXL GI₅₀ >10,000 nM [6]
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Table 2: In Vivo Antitumor Activity of DS-1205b in
Xenograft Models

Model Treatment
Dosage
(mg/kg)

Tumor Growth
Inhibition

Reference

NIH3T3-AXL DS-1205b 3.1 39% [2][3]

NIH3T3-AXL DS-1205b 6.3 54% [5]

NIH3T3-AXL DS-1205b 12.5 - [2]

NIH3T3-AXL DS-1205b 25 - [2]

NIH3T3-AXL DS-1205b 50 94% [2][3]

HCC827

(Erlotinib-

resistant)

DS-1205b +

Erlotinib
25

47% (restored

activity)
[2][3]

HCC827

(Erlotinib-

resistant)

DS-1205b +

Erlotinib
50

97% (restored

activity)
[2][3]

HCC827

(Osimertinib-

resistant)

DS-1205b +

Osimertinib
12.5

Delayed

resistance
[2]

HCC827

(Osimertinib-

resistant)

DS-1205b +

Osimertinib
25

Delayed

resistance
[2]

HCC827

(Osimertinib-

resistant)

DS-1205b +

Osimertinib
50

Delayed

resistance
[2]

Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below.

In Vitro AXL Phosphorylation Inhibition Assay
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Objective: To determine the inhibitory effect of DS-1205b on AXL phosphorylation in a cellular

context.

Methodology:

Cell Culture: NIH3T3 cells overexpressing AXL (NIH3T3-AXL) were cultured in appropriate

media.

Compound Treatment: Cells were treated with varying concentrations of DS-1205b for 2 or

24 hours.

Cell Lysis: After treatment, cells were lysed to extract total protein.

Western Blot Analysis: Protein lysates were subjected to SDS-PAGE and transferred to a

membrane. The membrane was probed with primary antibodies specific for phosphorylated

AXL (p-AXL) and total AXL.

Detection: An appropriate secondary antibody conjugated to a detection enzyme was used,

and the signal was visualized. The intensity of the p-AXL band relative to the total AXL band

was quantified to determine the extent of inhibition.[2][7]

Cell Migration Assay
Objective: To assess the effect of DS-1205b on hGAS6-induced cell migration.

Methodology:

Cell Seeding: NIH3T3-AXL cells were seeded into the upper chamber of a transwell plate.

Chemoattractant: Human GAS6 (hGAS6), the ligand for AXL, was added to the lower

chamber to act as a chemoattractant.

Compound Treatment: DS-1205b was added to the upper chamber at various

concentrations.

Incubation: The plate was incubated to allow for cell migration through the porous membrane

of the transwell.
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Quantification: Non-migrated cells were removed from the upper surface of the membrane.

Migrated cells on the lower surface were stained and counted under a microscope. The half-

maximal effective concentration (EC₅₀) was calculated.[2]

In Vivo Xenograft Model of Acquired EGFR-TKI
Resistance
Objective: To evaluate the efficacy of DS-1205b in delaying or overcoming acquired resistance

to EGFR-TKIs in a mouse model.

Methodology:

Cell Line: Human EGFR-mutant NSCLC cell line HCC827 was used.

Tumor Implantation: HCC827 cells were subcutaneously implanted into nude mice.

Induction of Resistance: Once tumors were established, mice were treated with an EGFR-

TKI (erlotinib or osimertinib) until resistance developed, as evidenced by tumor regrowth.

Combination Treatment: Upon development of resistance, mice were randomized into

groups to receive vehicle, EGFR-TKI alone, DS-1205b alone, or a combination of the EGFR-

TKI and DS-1205b.

Tumor Volume Measurement: Tumor volumes were measured regularly using calipers.

Endpoint: The study continued until tumors reached a predetermined size or for a specified

duration. The delay in tumor growth and tumor growth inhibition were calculated.[2][3]
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Figure 2: Experimental Workflow for the In Vivo Xenograft Model.
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Conclusion
The preclinical data for DS-1205b strongly support its development as a therapeutic agent for

cancers driven by AXL signaling, particularly in the context of acquired resistance to EGFR-

TKIs in NSCLC. Its high potency and selectivity for AXL, coupled with demonstrated efficacy in

both in vitro and in vivo models, highlight its potential to address a significant unmet medical

need. Further clinical investigation is warranted to translate these promising preclinical findings

into patient benefit.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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